molecular formula C9H6ClF3O B2855349 5-Methyl-2-(trifluoromethyl)benzoyl chloride CAS No. 886502-66-5

5-Methyl-2-(trifluoromethyl)benzoyl chloride

Cat. No.: B2855349
CAS No.: 886502-66-5
M. Wt: 222.59
InChI Key: NCYKRETVOYIKLJ-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-Methyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like ammonia, primary amines, or alcohols are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

5-Methyl-2-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(trifluoromethyl)benzyl chloride
  • 3,5-Bis(trifluoromethyl)benzoyl chloride
  • 4-Fluoro-2-(trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride

Uniqueness

5-Methyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and stability, making it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-3-7(9(11,12)13)6(4-5)8(10)14/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYKRETVOYIKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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